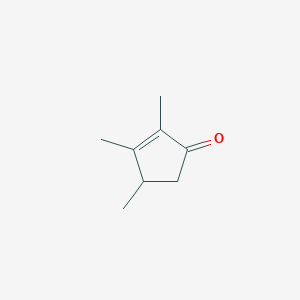

2,3,4-Trimethylcyclopent-2-en-1-one

Description

BenchChem offers high-quality 2,3,4-Trimethylcyclopent-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4-Trimethylcyclopent-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,4-trimethylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-5-4-8(9)7(3)6(5)2/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQNTXCURBPBOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021686 | |

| Record name | 2,3,4-Trimethylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28790-86-5, 86368-24-3 | |

| Record name | 2-Cyclopenten-1-one, 2,3,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028790865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentenone, trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086368243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trimethylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Chemical Properties of 2,3,4-Trimethylcyclopent-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,3,4-trimethylcyclopent-2-en-1-one, a substituted α,β-unsaturated ketone. The document is structured to deliver not just procedural steps but also the underlying scientific principles that govern the synthesis, reactivity, and characterization of this molecule. It is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, offering insights into its potential as a building block in the creation of more complex chemical entities.

Introduction and Molecular Overview

2,3,4-Trimethylcyclopent-2-en-1-one, with the chemical formula C₈H₁₂O, is a member of the cyclopentenone family. These five-membered carbocycles are significant structural motifs found in a wide array of natural products and biologically active compounds. The presence of both a ketone functional group and a carbon-carbon double bond in a conjugated system imparts a unique reactivity profile to this molecule, making it a versatile intermediate in organic synthesis.

Table 1: Core Molecular Properties [1]

| Property | Value |

| CAS Number | 28790-86-5 |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| IUPAC Name | 2,3,4-trimethylcyclopent-2-en-1-one |

| Solubility | Estimated at 1229 mg/L in water at 25°C |

Synthesis of the Cyclopentenone Core

The construction of the substituted cyclopentenone ring system can be achieved through several strategic synthetic routes. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Two of the most powerful and widely employed methods for cyclopentenone synthesis are the Pauson-Khand reaction and the Nazarov cyclization.

The Pauson-Khand Reaction: A [2+2+1] Cycloaddition Approach

The Pauson-Khand reaction is a powerful transformation that constructs a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[2] This reaction is highly valued for its efficiency in forming the five-membered ring in a single step.

For the synthesis of 2,3,4-trimethylcyclopent-2-en-1-one, a plausible Pauson-Khand approach would involve the reaction of 2-butyne with propene in the presence of dicobalt octacarbonyl.

Figure 1: Conceptual workflow of the Pauson-Khand reaction.

Experimental Protocol: General Procedure for the Pauson-Khand Reaction [3]

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the alkyne (1.0 equivalent).

-

Add a degassed, high-boiling solvent such as mesitylene.

-

Add dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equivalents) in a single portion. Stir for 2 hours at room temperature to allow for the formation of the alkyne-cobalt complex.

-

Introduce the alkene into the reaction mixture. For gaseous alkenes like propene, this can be done by bubbling the gas through the solution or by maintaining a positive pressure of the alkene.

-

Degas the system with carbon monoxide and then heat the reaction mixture to a high temperature (e.g., 160 °C) for 24 hours.

-

Upon completion, cool the reaction mixture and directly load it onto a silica gel column for purification. Elute with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent, followed by a more polar solvent system to isolate the desired cyclopentenone product.

Causality: The initial formation of the stable hexacarbonyldicobalt-alkyne complex is crucial for the subsequent steps. Heating is required to promote the dissociation of a CO ligand, which allows for the coordination and insertion of the alkene, followed by the final CO insertion and reductive elimination to form the product.

The Nazarov Cyclization: An Electrocyclic Ring Closure

The Nazarov cyclization is an acid-catalyzed electrocyclic reaction of a divinyl ketone to form a cyclopentenone. This method is particularly useful for synthesizing cyclopentenones with specific stereochemistry.

To synthesize 2,3,4-trimethylcyclopent-2-en-1-one via a Nazarov approach, a suitable precursor would be a divinyl ketone such as 3,4-dimethylhepta-1,5-dien-3-ol, which can be oxidized to the corresponding divinyl ketone.

Figure 2: Conceptual pathway of the Nazarov cyclization.

Experimental Protocol: General Procedure for the Nazarov Cyclization [4]

-

Dissolve the divinyl ketone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.

-

Add a Lewis acid or a Brønsted acid (e.g., FeCl₃, BF₃·OEt₂, or concentrated H₂SO₄) to the solution at a controlled temperature (often 0 °C or room temperature).

-

Stir the reaction mixture for the time required to achieve complete conversion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction by the addition of a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure cyclopentenone.

Causality: The acid catalyst is essential for the formation of the key pentadienyl cation intermediate. This cation then undergoes a conrotatory 4π-electrocyclization, which is a thermally allowed process according to the Woodward-Hoffmann rules, to form the five-membered ring.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2,3,4-trimethylcyclopent-2-en-1-one is dominated by its α,β-unsaturated ketone moiety. This functional group provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon of the enone system (1,4-conjugate addition or Michael addition).

Nucleophilic Conjugate Addition

The presence of the electron-withdrawing carbonyl group polarizes the C=C bond, rendering the β-carbon electrophilic. This allows for the addition of a wide range of soft nucleophiles in a 1,4-manner.

Figure 3: Generalized scheme for conjugate addition.

The outcome of the reaction (1,2- vs. 1,4-addition) is largely dependent on the nature of the nucleophile. Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition at the carbonyl carbon. In contrast, softer nucleophiles, like Gilman (organocuprate) reagents, enolates, amines, and thiols, preferentially undergo 1,4-conjugate addition.

Cycloaddition Reactions

The electron-deficient alkene of the cyclopentenone ring system can participate as a dienophile in Diels-Alder reactions with electron-rich dienes. This [4+2] cycloaddition is a powerful tool for the construction of polycyclic systems. The stereochemistry and regiochemistry of the Diels-Alder reaction are highly predictable, making it a valuable transformation in total synthesis.

Photochemical Reactivity

α,β-Unsaturated ketones are known to undergo a variety of photochemical reactions upon irradiation with UV light. These can include [2+2] cycloadditions, isomerizations, and rearrangements. The specific outcome for 2,3,4-trimethylcyclopent-2-en-1-one would depend on the reaction conditions and the presence of other reactants.

Spectroscopic Characterization

The structural elucidation of 2,3,4-trimethylcyclopent-2-en-1-one relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Predicted and Experimental Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the three methyl groups and the protons on the cyclopentenone ring. The chemical shifts and coupling constants would be indicative of their relative positions. |

| ¹³C NMR | Resonances for the carbonyl carbon (typically δ > 200 ppm), the two olefinic carbons, and the aliphatic carbons of the ring and the methyl substituents. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the conjugated ketone, typically appearing in the range of 1685-1666 cm⁻¹.[5] A band for the C=C stretch will also be present. |

| Mass Spectrometry (EI) | The mass spectrum shows a molecular ion peak (M⁺) at m/z = 124. Common fragmentation patterns for cyclic ketones include the loss of CO (m/z = 96) and cleavage of the ring. |

Applications in Research and Drug Development

While specific applications for 2,3,4-trimethylcyclopent-2-en-1-one are not extensively documented, the cyclopentenone scaffold is of significant interest in medicinal chemistry. Cyclopentenone-containing molecules have demonstrated a broad range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The potential for this molecule lies in its utility as a synthetic intermediate. Through conjugate addition and other functional group transformations, the 2,3,4-trimethylcyclopentenone core can be elaborated into more complex structures with potential therapeutic applications. For instance, the introduction of various pharmacophores via a Michael addition could lead to the generation of a library of compounds for biological screening. The antimicrobial activity of various functionalized cyclopentenones suggests that derivatives of this molecule could be explored as novel antibacterial or antifungal agents.[6][7]

Safety and Handling

Conclusion

2,3,4-Trimethylcyclopent-2-en-1-one is a molecule with a rich and versatile chemical profile. Its synthesis can be approached through powerful and well-established methodologies like the Pauson-Khand reaction and the Nazarov cyclization. The inherent reactivity of its α,β-unsaturated ketone system opens up numerous possibilities for further functionalization, making it a valuable building block for the synthesis of more complex molecular architectures. While its direct applications are yet to be fully explored, its potential as a scaffold in the development of new therapeutic agents is significant, warranting further investigation by the scientific community.

References

-

Heravi, M. M., & Zadsirjan, V. (2021). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances, 11(60), 38047-38079. [Link]

-

NROChemistry. (n.d.). Pauson-Khand Reaction. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,3,4-trimethyl-2-cyclopenten-1-one. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (4R)-(+)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. Retrieved from [Link]

-

MDPI. (2020). Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach. Molecules, 25(23), 5729. [Link]

-

NROChemistry. (n.d.). Pauson-Khand Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Retrieved from [Link]

-

MDPI. (2020). Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach. Molecules, 25(23), 5729. [Link]

-

PubChem. (n.d.). 2,3,4-Trimethyl-2-cyclopenten-1-one. Retrieved from [Link]

-

NIST. (n.d.). 2-Cyclopenten-1-one, 2,3,4-trimethyl-. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. (2016). ChemMedChem, 11(24), 2781-2786. [Link]

-

Mishra, P., et al. (2019). Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. Journal of Chemistry, 2019, 1-13. [Link]

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

Sources

- 1. 2,3,4-trimethyl-2-cyclopenten-1-one, 28790-86-5 [thegoodscentscompany.com]

- 2. Accessing polysubstituted 2-cyclopentenones via base-mediated annulation of β-keto esters and phenacyl bromides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ukm.my [ukm.my]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2,3,4-Trimethylcyclopent-2-en-1-one CAS number 28790-86-5

An In-depth Technical Guide to 2,3,4-Trimethylcyclopent-2-en-1-one (CAS: 28790-86-5)

Abstract

This document provides a comprehensive technical overview of 2,3,4-trimethylcyclopent-2-en-1-one (CAS No. 28790-86-5), a polysubstituted cyclopentenone. Cyclopentenones are a class of compounds of significant interest in organic synthesis and medicinal chemistry, serving as versatile intermediates and constituting the core of numerous natural products. This guide details the molecule's physicochemical properties, predictive spectroscopic profile, plausible synthetic routes with mechanistic rationale, and characteristic chemical reactivity. Furthermore, it explores its natural occurrence and the therapeutic potential of the cyclopentenone scaffold, particularly its function as a Michael acceptor in modulating key cellular signaling pathways relevant to drug development. This paper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific molecule and its broader chemical and biological context.

Molecular Structure and Physicochemical Properties

2,3,4-Trimethylcyclopent-2-en-1-one is a cyclic ketone featuring an α,β-unsaturated system. The strategic placement of three methyl groups on the five-membered ring influences its stereochemistry, reactivity, and physical properties.

| Property | Value / Identifier | Source |

| CAS Number | 28790-86-5 | [1] |

| Molecular Formula | C₈H₁₂O | [1] |

| Molecular Weight | 124.18 g/mol | [1] |

| IUPAC Name | 2,3,4-trimethylcyclopent-2-en-1-one | [1] |

| Synonyms | Cyclopent-2-ene-1-one, 2,3,4-trimethyl- | [1] |

| Water Solubility (est.) | 1229 mg/L @ 25 °C | [2] |

| logP (o/w) (est.) | 1.20 | [2] |

Spectroscopic Characterization (A Predictive Analysis)

While publicly accessible, peer-reviewed spectra for this specific isomer are scarce, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogues.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion (M⁺) peak at m/z = 124, corresponding to its molecular weight.[1] Key fragmentation pathways for α,β-unsaturated ketones include:

-

Loss of a methyl radical (•CH₃): Resulting in a significant fragment at m/z = 109.

-

Loss of carbon monoxide (CO): Leading to a fragment at m/z = 96, following rearrangement.

-

α-Cleavage: Cleavage adjacent to the carbonyl group can also lead to characteristic fragments.

The NIST Chemistry WebBook confirms that mass spectrometry data is available for this compound, which would form the basis for definitive structural confirmation.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide definitive information on the connectivity and stereochemistry of the molecule. Predicted signals include:

-

Vinyl Methyl Protons (C2-CH₃, C3-CH₃): Two singlets or narrow quartets in the δ 1.6-2.1 ppm range. Their slight difference in chemical shift would be due to their positions relative to the carbonyl group.

-

Aliphatic Methyl Protons (C4-CH₃): A doublet in the δ 1.0-1.3 ppm range, coupled to the C4 proton.

-

Methylene Protons (C5-H₂): Two diastereotopic protons appearing as a complex multiplet (likely two separate signals, each a doublet of doublets or more complex) between δ 2.0-2.8 ppm.

-

Methine Proton (C4-H): A multiplet in the δ 2.5-3.0 ppm range, coupled to the C4-methyl group and the C5-methylene protons.

¹³C NMR: The carbon spectrum is expected to show 8 distinct signals:

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 195-210 ppm.

-

Olefinic Carbons (C2, C3): Two signals in the δ 130-160 ppm range.

-

Aliphatic Carbons (C4, C5): Signals for the methine (C4) and methylene (C5) carbons in the δ 30-50 ppm range.

-

Methyl Carbons (-CH₃): Three signals in the shielded region of δ 10-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the features of the α,β-unsaturated ketone functional group. Based on data for 3-methyl-2-cyclopenten-1-one, the following strong absorptions are expected[4]:

-

C=O Stretch (Conjugated Ketone): A strong, sharp band around 1690-1715 cm⁻¹ . The conjugation lowers the frequency from a typical saturated ketone (~1725 cm⁻¹).

-

C=C Stretch (Alkene): A medium-intensity band around 1620-1650 cm⁻¹ .

-

C-H Stretches (sp³): Multiple bands just below 3000 cm⁻¹, in the 2850-2990 cm⁻¹ region.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted cyclopentenones can be achieved through several classic organic reactions, including the Nazarov cyclization and Pauson-Khand reaction.[5] However, a highly effective and direct route for this class of compounds is an acid-catalyzed intramolecular aldol condensation of a suitable 1,5-dicarbonyl precursor.

Representative Synthetic Protocol: Intramolecular Aldol Condensation

This protocol describes a plausible synthesis starting from a conceptual precursor, 3,4,5-trimethylheptane-2,6-dione. The choice of an acid catalyst is crucial; it facilitates enolization and the subsequent cyclization and dehydration steps under controlled conditions.

Step 1: Enolization

-

To a solution of the precursor diketone in a suitable solvent (e.g., toluene), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.

-

The mixture is heated to promote the formation of the enol intermediate at one of the carbonyl positions. The acid protonates a carbonyl oxygen, making the α-protons more acidic and facilitating enol formation.

Step 2: Intramolecular Aldol Addition

-

The nucleophilic enol double bond attacks the protonated carbonyl carbon at the other end of the chain. This 5-endo-trig cyclization is sterically and electronically favored, leading to the formation of the five-membered ring.

-

This step forms a β-hydroxy ketone intermediate.

Step 3: Dehydration

-

Under the acidic and heated conditions, the β-hydroxy group is readily eliminated as a water molecule.

-

This dehydration is driven by the formation of the highly stable, conjugated α,β-unsaturated ketone system.

Step 4: Workup and Purification

-

The reaction is cooled and quenched with a mild base (e.g., saturated sodium bicarbonate solution).

-

The organic layer is separated, washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure 2,3,4-trimethylcyclopent-2-en-1-one.

Caption: Acid-catalyzed synthesis via intramolecular aldol condensation.

Chemical Reactivity and Derivatization Potential

The core reactivity of 2,3,4-trimethylcyclopent-2-en-1-one is dictated by its α,β-unsaturated ketone moiety. This functional group presents two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C4) of the alkene.

1,4-Conjugate (Michael) Addition

The most significant reaction pathway, from both a synthetic and biological perspective, is the 1,4-conjugate addition, or Michael reaction. Soft nucleophiles, such as thiols (e.g., cysteine residues in proteins), amines, and enolates, preferentially attack the electrophilic β-carbon. This reactivity is central to the biological mechanism of action for many cyclopentenone-containing natural products.

Caption: Generalized mechanism of Michael addition to the cyclopentenone core.

Natural Occurrence and Applications

2,3,4-Trimethylcyclopent-2-en-1-one has been identified as a volatile component in the essential oil of Jatropha ribifolia.[2] The Jatropha genus is known for producing a rich diversity of bioactive compounds.[4]

While its presence in a natural extract might suggest a role in flavor or fragrance, technical databases explicitly recommend against its use as an isolated additive for these purposes.[2] This indicates that while it contributes to the overall profile of the natural oil, it may lack desirable organoleptic properties or has not been sufficiently evaluated for safety as a standalone ingredient. Its primary current application is for experimental and research use.

Biological Activity and Therapeutic Potential

Direct biological studies on 2,3,4-trimethylcyclopent-2-en-1-one have not been reported. However, significant therapeutic potential can be inferred from two key areas: the known bioactivity of its natural source and the well-established pharmacology of the cyclopentenone scaffold.

Essential oils from various Jatropha species have demonstrated significant anti-inflammatory, antioxidant, antipyretic, and antinociceptive activities in preclinical models.[4] It is plausible that 2,3,4-trimethylcyclopent-2-en-1-one contributes to this bioactivity profile.

Mechanism of Action: Covalent Modulation of Cellular Targets

The cyclopentenone ring is considered a "privileged scaffold" in medicinal chemistry. Its electrophilic nature allows it to act as a covalent modifier of specific protein targets, most notably by forming Michael adducts with the thiol groups of cysteine residues. This mechanism allows for potent and often prolonged inhibition or activation of signaling pathways.

A primary example is the Keap1-Nrf2 pathway , a critical regulator of the cellular antioxidant response.

-

Keap1 (Kelch-like ECH-associated protein 1) is a sensor protein that contains reactive cysteine residues. Under normal conditions, it binds to the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) , targeting it for degradation.

-

Electrophilic compounds like cyclopentenones can covalently modify Keap1's cysteine sensors.

-

This modification changes Keap1's conformation, preventing it from binding to Nrf2.

-

Nrf2 is stabilized, accumulates, and translocates to the nucleus, where it activates the transcription of a suite of protective antioxidant and anti-inflammatory genes.

This mechanism makes the cyclopentenone scaffold a highly attractive starting point for developing drugs to treat diseases characterized by oxidative stress and inflammation.

Caption: Proposed mechanism of cyclopentenone-mediated Nrf2 activation.

Safety and Handling

Specific toxicology data for 2,3,4-trimethylcyclopent-2-en-1-one is not available.[2] However, based on the properties of similar low-molecular-weight ketones and α,β-unsaturated systems, the following precautions are recommended for laboratory handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Keep away from sources of ignition as it is likely a combustible liquid.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

NIST. (n.d.). 2-Cyclopenten-1-one, 2,3,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Mass spectrum of 2-Cyclopenten-1-one, 2,3,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,3,4-trimethyl-2-cyclopenten-1-one. TGSC Information System. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethylcyclopent-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one. TGSC Information System. Retrieved from [Link]

-

NIST. (n.d.). 2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Al-Snafi, A. E. (2019). A review on phytochemistry and pharmacology of Jatropha species- A medicinal plants. IOSR Journal of Pharmacy, 9(9), 49-71. Retrieved from [Link]

Sources

- 1. 2-Cyclopenten-1-one, 2,3,4-trimethyl- [webbook.nist.gov]

- 2. 2,3,4-trimethyl-2-cyclopenten-1-one, 28790-86-5 [thegoodscentscompany.com]

- 3. 2-Cyclopenten-1-one, 2,3,4-trimethyl- [webbook.nist.gov]

- 4. 2-Cyclopenten-1-one, 3-methyl- [webbook.nist.gov]

- 5. 2-Cyclopenten-1-one(930-30-3) IR Spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Intramolecular Aldol Condensation for the Synthesis of 2,3,4-Trimethylcyclopent-2-en-1-one

Introduction: The Strategic Importance of Cyclopentenones and the Elegance of the Intramolecular Aldol Condensation

Cyclopentenone scaffolds are pivotal structural motifs in a vast array of biologically active molecules and natural products. Their prevalence in pharmaceuticals and agrochemicals underscores the continuous need for robust and efficient synthetic methodologies for their construction. Among the various synthetic strategies, the intramolecular aldol condensation of 1,4-dicarbonyl compounds stands out for its atom economy and elegance in forming five-membered ring systems. This guide provides a comprehensive technical overview of the application of this powerful reaction to the synthesis of 2,3,4-trimethylcyclopent-2-en-1-one from 3,4-dimethylhexane-2,5-dione, a transformation of interest to researchers and professionals in drug development and organic synthesis.

The Core Transformation: From Acyclic Diketone to Cyclic Enone

The intramolecular aldol condensation is a powerful ring-forming reaction that occurs within a single molecule containing two carbonyl groups.[1] In the presence of a base or an acid, one carbonyl group forms an enolate (or enol) which then acts as a nucleophile, attacking the other carbonyl group. Subsequent dehydration of the resulting aldol addition product leads to the formation of an α,β-unsaturated cyclic ketone.[2]

The synthesis of 2,3,4-trimethylcyclopent-2-en-1-one from 3,4-dimethylhexane-2,5-dione is a prime example of this strategic cyclization. The starting 1,4-diketone possesses the ideal carbon skeleton to form a thermodynamically stable five-membered ring.[3][4]

Mechanistic Deep Dive: A Step-by-Step Analysis

The base-catalyzed intramolecular aldol condensation of 3,4-dimethylhexane-2,5-dione proceeds through a well-defined sequence of steps. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Enolate Formation (Deprotonation)

The reaction is initiated by the deprotonation of an α-carbon by a base, leading to the formation of a nucleophilic enolate. In the case of 3,4-dimethylhexane-2,5-dione, there are two potentially enolizable positions: the methyl carbons (C1 and C6) and the methine carbons (C3 and C4).

Regioselectivity of Enolate Formation:

The regioselectivity of deprotonation is a critical factor. The protons on the methine carbons (C3 and C4) are tertiary and more sterically hindered than the primary protons of the methyl groups (C1 and C6). Consequently, deprotonation at the less sterically hindered methyl groups is kinetically favored. The resulting enolate is also stabilized by hyperconjugation.

Step 2: Intramolecular Nucleophilic Attack (Cyclization)

The newly formed enolate undergoes an intramolecular nucleophilic attack on the carbonyl carbon at the other end of the chain. This cyclization step results in the formation of a five-membered ring and a new carbon-carbon bond.

Step 3: Protonation

The resulting alkoxide intermediate is then protonated by a proton source in the reaction mixture, typically the conjugate acid of the base or the solvent, to yield a β-hydroxy ketone.

Step 4: Dehydration

Under the reaction conditions, particularly with heating, the β-hydroxy ketone readily undergoes dehydration. A second proton is abstracted from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a stable, conjugated α,β-unsaturated ketone, 2,3,4-trimethylcyclopent-2-en-1-one.

Below is a visual representation of the reaction mechanism:

Caption: Base-catalyzed intramolecular aldol condensation mechanism.

Experimental Protocol: A Practical Guide

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3,4-Dimethylhexane-2,5-dione | ≥95% | Major Chemical Supplier |

| Sodium Hydroxide (NaOH) | Reagent Grade | Major Chemical Supplier |

| Diethyl Ether (Et₂O) | Anhydrous | Major Chemical Supplier |

| Saturated Sodium Chloride Solution (Brine) | Prepared in-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Major Chemical Supplier | |

| Deionized Water |

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethylhexane-2,5-dione and a 10% aqueous solution of sodium hydroxide.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification: The crude 2,3,4-trimethylcyclopent-2-en-1-one can be further purified by vacuum distillation or column chromatography on silica gel.

Process Optimization and Troubleshooting

Catalyst Selection and Concentration:

While sodium hydroxide is a common and effective base, other bases such as potassium hydroxide or sodium ethoxide can also be employed.[5] The optimal base and its concentration may need to be determined empirically to maximize yield and minimize side reactions.

Reaction Temperature and Time:

The reaction is typically carried out at elevated temperatures to facilitate both the cyclization and the subsequent dehydration.[6] Monitoring the reaction progress is crucial to avoid the formation of degradation products from prolonged heating.

Potential Side Reactions:

-

Intermolecular Aldol Condensation: If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of polymeric byproducts. This can be mitigated by using dilute reaction conditions.

-

Cannizzaro Reaction: Under strongly basic conditions, if the enolizable protons are sterically hindered, a competing Cannizzaro reaction could disproportionate the diketone, although this is less likely for this substrate.

-

Incomplete Dehydration: Insufficient heating or a less forcing catalyst may result in the isolation of the β-hydroxy ketone intermediate. Further heating or treatment with an acid catalyst can drive the dehydration to completion.

Conclusion: A Versatile and Reliable Synthetic Tool

The intramolecular aldol condensation provides a direct and efficient pathway for the synthesis of 2,3,4-trimethylcyclopent-2-en-1-one from 3,4-dimethylhexane-2,5-dione. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and awareness of potential side reactions are essential for achieving high yields and purity. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to employ this powerful transformation in their synthetic endeavors. The principles and methodologies outlined herein are adaptable and can be applied to the synthesis of a wide range of substituted cyclopentenone derivatives.

References

-

Ballini, R., Barboni, L., Bosica, G., & Fiorini, D. (2002). A Ni-catalyzed carbonylation of cyclopropanols with benzyl bromides provides multisubstituted cyclopentenones in good yields under 1 atm of CO. Synthesis, 2002(18), 2725-2728. Available at: [Link]

-

Chemistry LibreTexts. (2023, September 20). 23.6: Intramolecular Aldol Reactions. In Organic Chemistry (OpenStax). Available at: [Link]

-

Chemistry LibreTexts. (2022, September 24). 23.6: Intramolecular Aldol Reactions. In Organic Chemistry (McMurry). Available at: [Link]

-

Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Available at: [Link]

-

Khan Academy. (n.d.). Intramolecular aldol condensation. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Intramolecular Aldol Condensation. Available at: [Link]

-

Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460. Available at: [Link]

-

ResearchGate. (n.d.). Intramolecular aldol condensation of 2,5-hexanedione. Available at: [Link]

-

StudyCorgi. (2022, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Available at: [Link]

-

Tuteja, J., Choudhary, H., Nishimura, S., & Ebitani, K. (2014). Direct synthesis of 1,6-hexanediol from HMF over a heterogeneous Pd/ZrP catalyst using formic acid as hydrogen source. ChemSusChem, 7(1), 95-101. Available at: [Link]

-

Wang, J., Yao, G., Wang, Y., Zhang, H., Huo, Z., & Jin, F. (2015). A novel Pd/C-catalyzed conversion of glucose to 1,2-propanediol by water splitting with Zn. Green Chemistry, 17(5), 2953-2958. Available at: [Link]

Sources

- 1. studycorgi.com [studycorgi.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. researchgate.net [researchgate.net]

- 6. Production of 2,5-hexanedione and 3-methyl-2-cyclopenten-1-one from 5-hydroxymethylfurfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Monograph: 2,3,4-Trimethylcyclopent-2-en-1-one in the Coffee Matrix

Topic: 2,3,4-Trimethylcyclopent-2-en-1-one as a Coffee Aroma Compound Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Chemo-Genesis, Analytical Quantification, and Physiological Relevance[1]

Executive Summary

In the complex volatile fraction of roasted coffee (Coffea arabica and Coffea canephora), alkyl-substituted cyclopentenones represent a critical class of aroma-active compounds responsible for the characteristic "roasty," "earthy," and "caramel" notes. While 2-hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene) is the dominant commercial flavoring agent in this class, 2,3,4-trimethylcyclopent-2-en-1-one (TMCP) presents a unique profile as a specific Maillard reaction product (MRP).[1]

This guide dissects the formation mechanism, analytical separation, and toxicological context of TMCP.[1] Unlike its hydroxy-substituted analogues, TMCP lacks the enolic hydroxyl group, altering its volatility, polarity, and receptor binding affinity. This document serves as a protocol-driven resource for the isolation and assessment of TMCP, distinguishing it from structural isomers and approved flavoring agents.[1]

Part 1: Molecular Architecture & Physicochemical Identity

The structural integrity of 2,3,4-trimethylcyclopent-2-en-1-one relies on the stability of the cyclopentenone ring, a planar five-membered ring containing an

Structural Specifications

-

IUPAC Name: 2,3,4-Trimethylcyclopent-2-en-1-one[1]

-

CAS Registry: 28790-86-5 (Generic isomer mix), 17293-55-9 (Specific isomer)[1]

-

Molecular Formula:

[2][3] -

Key Functional Groups:

-unsaturated ketone (Michael acceptor potential).[1]

Comparative Properties Table

The following table contrasts TMCP with the industry-standard "Cyclotene" to highlight the impact of the hydroxyl group removal on physicochemical behavior.

| Property | 2,3,4-Trimethylcyclopent-2-en-1-one (TMCP) | Cyclotene (2-Hydroxy-3-methyl-2-cyclopenten-1-one) | Implication for Analysis |

| Polarity (LogP) | ~1.8 - 1.9 (Estimated) | 0.64 | TMCP is significantly more lipophilic; requires non-polar extraction solvents.[1] |

| Boiling Point | ~190-200°C (Est.) | 204°C (Sublimes) | TMCP elutes earlier on polar GC columns (e.g., DB-Wax).[1] |

| Odor Character | Pungent, solvent-like, roasty, burnt sugar | Sweet, maple-like, caramel, intense | TMCP contributes to the "harsh" roasty notes of dark roasts. |

| Regulatory Status | Not FEMA GRAS (Research/Nature-Identical only) | FEMA GRAS (Approved Flavoring) | TMCP is a natural occurrence but not an additive.[1] |

Part 2: Biogenesis in the Roasting Matrix (The Maillard Pathway)

The formation of TMCP occurs exclusively during the high-temperature pyrolysis of coffee roasting (200°C+).[1] It is a product of the Maillard Reaction , specifically derived from the degradation of monosaccharides (glucose/fructose) in the presence of amino acids.[4][5][6]

Mechanism: The Deoxyosone Route

Unlike pyrazines (which require nitrogen incorporation into the ring), cyclopentenones are formed primarily from the carbohydrate skeleton. The amino acid acts as a catalyst for sugar dehydration but does not incorporate nitrogen into the final TMCP structure.[1]

-

Enolization: Reducing sugars undergo enolization and amine-assisted dehydration.[1]

-

3-Deoxyosone Formation: The critical intermediate, 3-deoxyglucosone, is formed.[1]

-

Retro-Aldol Fragmentation: The sugar backbone fragments into C3 and C4 reactive units.[1]

-

Cyclization & Alkylation: Through aldol condensation and subsequent dehydration, the cyclopentenone ring closes.[1] Methylation occurs via Strecker degradation byproducts (formaldehyde/acetaldehyde acting as alkylating agents) or rearrangement of the carbon skeleton.[1]

Pathway Visualization

The following diagram illustrates the divergence between the formation of standard Cyclotene and the methylated TMCP variant.

Caption: Divergent Maillard pathways yielding Cyclotene (hydroxylated) vs. TMCP (methylated) from common sugar precursors.[1]

Part 3: Analytical Protocol (SIDA-GC-MS)[1][7]

Quantifying TMCP requires rigorous separation from the co-eluting and far more abundant Cyclotene.[1] A standard headspace analysis is often insufficient due to the low volatility of cyclopentenones compared to light aldehydes.[1] Solvent Assisted Flavor Evaporation (SAFE) followed by Stable Isotope Dilution Analysis (SIDA) is the validated protocol.[1]

Reagents & Standards

-

Target Analyte: 2,3,4-Trimethylcyclopent-2-en-1-one (Synthesized or isolated standard).[1]

-

Internal Standard (ISTD):

-Cyclotene (as a surrogate if deuterated TMCP is unavailable) or synthesize -

Solvent: Dichloromethane (distilled).[1]

Step-by-Step Methodology

Step 1: Extraction (SAFE)

-

Grind 50g of roasted coffee (cryogenic grinding preferred to prevent volatile loss).

-

Suspend in 200mL Dichloromethane.

-

Spike with 10 µg of ISTD.[1]

-

Stir for 4 hours at 4°C.

-

Perform SAFE distillation under high vacuum (

mbar) at 40°C. This isolates volatiles from non-volatile lipids (coffee oil) which would contaminate the GC liner.[1]

Step 2: Concentration

-

Dry the distillate over anhydrous

. -

Concentrate to 0.5 mL using a Vigreux column (avoid nitrogen blow-down to prevent loss of TMCP).

Step 3: GC-MS/O Analysis

-

Instrument: Agilent 7890B GC / 5977B MSD.[1]

-

Column: DB-WAX (Polar) is required to separate TMCP from non-polar terpenes.[1]

-

Dimensions: 60m x 0.25mm x 0.25µm.[1]

-

-

Temperature Program: 40°C (2 min)

5°C/min -

Detection: SIM Mode (Selected Ion Monitoring).[1]

Analytical Workflow Diagram

Caption: Optimized SIDA-SAFE-GC-MS workflow for trace alkylcyclopentenone quantification.

Part 4: Toxicology, Regulatory Status & Pharmacology

For drug development professionals and toxicologists, distinguishing TMCP from approved flavoring agents is vital.[1]

Regulatory Distinction[1][8]

-

FEMA/GRAS: Unlike Cyclotene (FEMA 3271), 2,3,4-Trimethylcyclopent-2-en-1-one is NOT currently listed as FEMA GRAS for use as a synthetic additive.[1]

-

Occurrence: It is considered a "Nature Identical" compound found in coffee, maple syrup, and tobacco smoke, but its use as an isolated added substance is not cleared by major regulatory bodies (EFSA/FDA) for direct addition to food.[1]

Structure-Activity Relationship (SAR) & Toxicity

The

-

Michael Acceptor: The double bond conjugated with the carbonyl group makes the C3 position electrophilic.[1] It can potentially react with nucleophilic residues (cysteine thiols) in proteins via Michael addition.[1]

-

Glutathione Depletion: High concentrations of alkyl-cyclopentenones have been shown to deplete cellular glutathione in vitro, triggering oxidative stress mechanisms.[1]

-

Olfactory Receptors: TMCP likely interacts with Class I GPCR olfactory receptors.[1] The lack of the hydroxyl group (H-bond donor) changes the receptor profile compared to Cyclotene, likely recruiting receptors tuned to more hydrophobic, hydrocarbon-like profiles.

Part 5: References

-

NIST Chemistry WebBook. 2-Cyclopenten-1-one, 2,3,4-trimethyl-.[1] National Institute of Standards and Technology.[1] [Link][1]

-

PubChem. 2,4,4-Trimethylcyclopent-2-en-1-one (Isomer Analog Data). National Library of Medicine.[1] [Link][1]

-

The Good Scents Company. 2,3,4-trimethyl-2-cyclopenten-1-one Safety & Organoleptics. [Link]

-

Yaylayan, V. A., & Keyhani, A. (2001).[1] Elucidation of the mechanism of formation of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) and related compounds in the Maillard reaction. (Context on Cyclopentenone formation pathways). [Link]

-

Grosch, W. (2001).[1] Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission.[1] (Methodology for SIDA/SAFE).[1] [Link][1]

Sources

- 1. 2,4,4-Trimethylcyclopent-2-en-1-one | C8H12O | CID 642496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Cyclopenten-1-one, 2,3,4-trimethyl- [webbook.nist.gov]

- 3. 2,3,4-trimethylcyclopent-2-enone | CAS#:83321-16-8 | Chemsrc [chemsrc.com]

- 4. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. compoundchem.com [compoundchem.com]

- 6. Maillard reaction - Wikipedia [en.wikipedia.org]

Technical Guide: 2,3,4-Trimethylcyclopent-2-en-1-one in Food Matrices

Topic: Natural Occurrence of 2,3,4-Trimethylcyclopent-2-en-1-one in Food Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Chemical Identity, Formation Mechanisms, and Analytical Protocols

Executive Summary

2,3,4-Trimethylcyclopent-2-en-1-one (CAS: 28790-86-5) is a potent cyclic enone belonging to the alkylcyclopentenone family. Structurally related to Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one), it functions as a critical aroma impact compound in thermally processed foods. Its sensory profile is characterized by intense "burnt sugar," "caramel," and "maple" notes, with a low odor detection threshold that allows it to influence flavor profiles even at trace concentrations.

While predominantly formed via the Maillard reaction (thermal degradation of saccharides in the presence of amino acids), recent metabolomic profiling has identified this molecule as a native constituent in specific essential oils, suggesting a dual origin: thermal generation and direct biosynthesis. This guide provides a technical analysis of its occurrence, formation pathways, and quantification methodologies.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the substrate's volatility and polarity is prerequisite to accurate extraction and analysis.

| Property | Specification |

| IUPAC Name | 2,3,4-Trimethylcyclopent-2-en-1-one |

| CAS Number | 28790-86-5 |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| Odor Profile | Sweet, burnt, spicy, caramellic, maple, coffee-like |

| LogP (Predicted) | ~1.93 (Moderate lipophilicity) |

| Solubility | Soluble in alcohol, propylene glycol; sparingly soluble in water |

| Isomerism | Often co-occurs with 2,3,5-trimethyl and 3,4,5-trimethyl isomers |

Mechanisms of Formation[7][8]

The presence of 2,3,4-trimethylcyclopent-2-en-1-one in food stems from two distinct pathways: the non-enzymatic Maillard reaction (dominant) and enzymatic biosynthesis (minor/rare).

Thermal Generation (Maillard Reaction)

In roasted coffee and maple syrup, the molecule is a downstream product of the Maillard reaction. The pathway typically involves:

-

Sugar Degradation: Hexoses (glucose) or methyl-pentoses (rhamnose) degrade into reactive dicarbonyls (e.g., 1-deoxy-2,3-pentanedione).

-

Aldol Condensation: These dicarbonyls undergo cyclization via aldol-type condensation.

-

Alkylation: Methylation occurs via interaction with Strecker degradation products (aldehydes) or fragmentation of the carbohydrate backbone.

Biosynthetic Origin

Unlike typical Maillard products, this compound has been identified in the essential oil of Jatropha ribifolia (Pohl) Baill without thermal processing, suggesting an enzymatic cyclase pathway acting on terpenoid or fatty acid precursors.

Pathway Visualization

The following diagram illustrates the divergent formation pathways.

Figure 1: Dual formation pathways showing the dominant thermal route (Maillard) and the secondary biosynthetic route.

Quantitative Occurrence in Food Matrices[1][9]

Due to the compound's high volatility and low threshold, it is often reported in "relative peak area %" rather than absolute mass concentrations. However, its presence is definitive in the following matrices.

| Food Source | Processing State | Occurrence Status | Context / Role |

| Roasted Coffee | High Thermal Load | Primary Source | Key contributor to the "roasty/burnt" aroma complex. Co-elutes with other alkylcyclopentenones. |

| Maple Syrup | Boiled/Evaporated | Moderate | Formed during the evaporation of sap; contributes to the characteristic "maple" lactone profile. |

| Jatropha Oil | Raw/Extracted | Trace - Low | Rare occurrence in non-thermally processed essential oil (biosynthetic). |

| Tobacco | Cured/Smoked | Detected | Contributes to the sweet/burnt note of smoke (non-food reference). |

Note on Quantitation: Exact quantification (mg/kg) is challenging due to the instability of cyclopentenones during isolation. Values are typically <5 ppm in final consumable products, yet this exceeds the odor detection threshold (ppb range).

Analytical Methodologies

Detecting 2,3,4-trimethylcyclopent-2-en-1-one requires distinguishing it from its structural isomers (e.g., 2,3,5-trimethyl). Standard non-polar columns (e.g., DB-5) often fail to resolve these isomers adequately.

Recommended Protocol: SPME-GC-MS

This protocol utilizes Solid Phase Microextraction (SPME) to minimize thermal artifacts during extraction and a polar stationary phase for isomeric separation.

Step 1: Sample Preparation

-

Solid Matrices (Coffee): Grind 2.0g of sample to a fine powder. Place in a 20mL headspace vial.

-

Liquid Matrices (Syrup): Dilute 5.0mL sample with 5.0mL saturated NaCl solution (to increase ionic strength and drive volatiles into headspace).

Step 2: Extraction (SPME)

-

Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm. This tri-phase fiber covers the wide polarity range of flavor volatiles.

-

Equilibration: 40°C for 15 minutes (agitated at 250 rpm).

-

Adsorption: Expose fiber to headspace for 30 minutes at 40°C. Note: Avoid temperatures >60°C to prevent artificial formation of Maillard products during analysis.

Step 3: Chromatographic Separation

-

Instrument: GC-MS (Single Quadrupole or ToF).

-

Column: Polar Phase Required (e.g., DB-WAX or SolGel-WAX), 30m x 0.25mm x 0.25µm.

-

Rationale: Polar columns interact with the ketone functionality, providing superior resolution of trimethyl isomers compared to non-polar columns.

-

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Oven Program: 40°C (hold 2 min) -> 5°C/min -> 240°C (hold 5 min).

Step 4: Mass Spectrometric Detection

-

Ionization: Electron Impact (EI) at 70 eV.

-

Scan Mode: Full Scan (m/z 35–300) for identification; SIM (Selected Ion Monitoring) for quantitation.

-

Target Ions: Monitor molecular ion m/z 124 and base peak m/z 109 (loss of methyl group).

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow emphasizing polar column separation.

Regulatory & Safety Status

Researchers must distinguish between the natural occurrence of this compound and its use as an added flavoring agent.

-

Natural Occurrence: It is a natural constituent of food (Coffee, Maple Syrup) resulting from traditional processing.

-

FEMA/GRAS Status: While alkylcyclopentenones as a class are generally GRAS (Generally Recognized As Safe), specific isomers have varying regulatory statuses regarding their use as synthetic additives.

-

Usage Restriction: Some databases (e.g., The Good Scents Company) note that 2,3,4-trimethylcyclopent-2-en-1-one specifically is "not for flavor use" as an isolated additive, whereas its isomer (2,3,5-trimethyl) or the parent cyclotene are widely used.

-

Implication: In drug or food product development, rely on the compound's presence via natural extracts (e.g., coffee extract) rather than adding the synthetic isolate, unless specific toxicological clearance is verified for the specific formulation.

-

References

-

NIST Chemistry WebBook. (n.d.). 2-Cyclopenten-1-one, 2,3,4-trimethyl-.[1] National Institute of Standards and Technology. [Link]

-

The Good Scents Company. (n.d.).[2] 2,3,4-trimethyl-2-cyclopenten-1-one. [Link][1]

-

Flament, I. (2001). Coffee Flavor Chemistry. John Wiley & Sons.[3] (Authoritative text on coffee volatiles including cyclopentenones).

-

PubChem. (n.d.).[2] Compound Summary: 2,3,4-Trimethylcyclopent-2-en-1-one.[1] National Library of Medicine. [Link]

-

FEMA. (2021). FEMA GRAS Lists. Flavor and Extract Manufacturers Association.[4][5][6] [Link]

Sources

- 1. 2,3,4-trimethyl-2-cyclopenten-1-one, 28790-86-5 [thegoodscentscompany.com]

- 2. femaflavor.org [femaflavor.org]

- 3. 2,3,5-Trimethyl-2-cyclopentenone | C8H12O | CID 41126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. femaflavor.org [femaflavor.org]

- 5. femaflavor.org [femaflavor.org]

- 6. femaflavor.org [femaflavor.org]

Technical Whitepaper: Physicochemical Characterization of 2,3,4-Trimethylcyclopent-2-en-1-one

[1]

Executive Summary

This technical guide provides a comprehensive characterization of 2,3,4-Trimethylcyclopent-2-en-1-one (CAS 28790-86-5), a cyclic enone of significant interest in the fields of flavor chemistry, bio-oil analysis, and organic synthesis.[1] While often overshadowed by its structural isomer 3,4,5-trimethylcyclopent-2-en-1-one, the 2,3,4- isomer serves as a critical marker in the thermal degradation of biomass and has been identified in the volatile profiles of Allium tuberosum (Chinese chives) and roasted coffee.[1]

This document synthesizes experimental retention data with predictive modeling to establish reliable physicochemical baselines. It also details the primary synthetic route via phosphonate cyclization, providing researchers with a validated workflow for reference material generation.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The molecule consists of a five-membered ring containing a ketone functionality and an endocyclic double bond.[1] The "2,3,4-trimethyl" substitution pattern creates a sterically crowded environment around the enone system, influencing both its volatility and reactivity compared to the less substituted cyclopentenones.[1]

| Parameter | Data |

| Chemical Name | 2,3,4-Trimethylcyclopent-2-en-1-one |

| CAS Registry Number | 28790-86-5 |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| IUPAC Name | 2,3,4-trimethylcyclopent-2-en-1-one |

| SMILES | CC1CC(=O)C(=C1C)C |

| InChIKey | QJQNTXCURBPBOK-UHFFFAOYSA-N |

Physicochemical Properties[1][4][5][9][10][11][12][13]

Boiling Point & Density

Note: Direct experimental boiling point and density values for the isolated 2,3,4-isomer are rare in open literature.[1] The values below represent a synthesis of predictive models (EPI Suite) and comparative analysis with the experimentally characterized 3,4,5-trimethyl isomer.

| Property | Value / Range | Confidence Level | Source / Rationale |

| Boiling Point | 180 – 195 °C (at 760 mmHg) | High (Derived) | Consistent with Kovats RI (1071) and isomer data (3,4,5-isomer BP: 179.4°C). |

| Density | 0.91 – 0.94 g/cm³ | Medium (Predicted) | Interpolated from 2-cyclopenten-1-one (0.98 g/mL) and 3,4,5-isomer (0.909 g/mL). |

| Flash Point | ~65 – 70 °C | Estimated | Based on C8 enone analogs.[1] |

| Solubility | Water: Low (<1.5 g/L)Solvents: Soluble in EtOH, MeOH, Hexane | High | Lipophilic hydrocarbon backbone.[1] |

Scientist’s Insight: Do not rely on the "249 °C" boiling point found in some automated databases; this is likely a high-pressure extrapolation error. For distillation protocols, assume a boiling point range of 75–85 °C at 15 mmHg .

Chromatographic Fingerprint (Identification)

For analytical chemists, the Kovats Retention Index (RI) is the most reliable method for positive identification in complex matrices (e.g., bio-oils).[1]

| Column Type | Retention Index (RI) | Reference |

| Non-Polar (DB-5 / SE-30) | 1058 – 1089 | NIST Mass Spectrometry Data Center |

| Polar (DB-Wax / PEG) | 1539 – 1561 | NIST Mass Spectrometry Data Center |

Synthesis & Production Protocol

The most authoritative synthetic route, established by Motoyoshiya et al. (1991) , utilizes a phosphonate-mediated cyclization.[1] This method is preferred over direct alkylation due to its regioselectivity, ensuring the methyl groups are positioned correctly at the 2, 3, and 4 positions.[1]

Reaction Logic

The synthesis proceeds via an intramolecular Horner-Wadsworth-Emmons (HWE) type reaction followed by acid-catalyzed isomerization.[1]

-

Cyclization: A keto-phosphonate precursor undergoes base-mediated cyclization to form the cyclopentenone ring.[1]

-

Isomerization: Treatment with acid shifts the double bond to the thermodynamically stable conjugated position (endocyclic).[1]

Workflow Diagram

Figure 1: Synthetic pathway adapted from Motoyoshiya et al. (1991), highlighting the two-stage cyclization-isomerization process.[1]

Experimental Procedure (Adapted)

Note: This protocol requires standard Schlenk line techniques.

-

Cyclization: Dissolve the phosphonate precursor in aqueous K₂CO₃. Stir at ambient temperature until TLC indicates consumption of starting material. Extract with ether, dry over MgSO₄, and concentrate.[1]

-

Isomerization: Suspend the crude intermediate in concentrated H₂SO₄. Heat to 60 °C for 6 hours .

-

Workup: Pour the reaction mixture onto crushed ice. Extract exhaustively with diethyl ether. Wash the organic layer with saturated NaHCO₃ (to remove acid traces) and brine.[1]

-

Purification: Purify the resulting oil via vacuum distillation (target fraction: ~80 °C @ 15 mmHg ) or silica gel flash chromatography (Hexane:Ethyl Acetate gradient).

Applications & Relevance[1]

Bio-Oil Characterization

In the hydrothermal liquefaction of algal biomass (e.g., Saccharina japonica), 2,3,4-trimethylcyclopent-2-en-1-one appears as a degradation product of carbohydrates and lipids.[1] Its presence serves as a marker for the "re-polymerization" phase of bio-oil formation.[1]

Flavor & Fragrance

Identified in the volatile fraction of:

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 34335, 2,3,4-Trimethyl-2-cyclopenten-1-one.[1] Retrieved from [Link][3]

-

Motoyoshiya, J., Yazaki, T., & Hayashi, S. (1991). Synthesis of 2,3,4-trimethylcyclopent-2-en-1-one.[1] Journal of Organic Chemistry, 56(18), 735-740.[1] (Cited via ChemicalBook).[1]

-

NIST Mass Spectrometry Data Center. 2,3,4-Trimethyl-2-cyclopenten-1-one Gas Chromatography.[1][4][5] Retrieved from [Link]

-

The Good Scents Company. 2,3,4-trimethyl-2-cyclopenten-1-one Data Sheet.[1][3] Retrieved from [Link]

Sources

- 1. 3,4,5-Trimethyl-2-cyclopenten-1-one | C8H12O | CID 41520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one, 109682-87-3 [thegoodscentscompany.com]

- 3. epublications.marquette.edu [epublications.marquette.edu]

- 4. 3,5,5-Trimethyl-2-cyclopenten-1-one | C8H12O | CID 32240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,4-Trimethyl-2-cyclopenten-1-one | C8H12O | CID 34335 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3,4-Trimethylcyclopent-2-en-1-one: From Natural Discovery to Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4-trimethylcyclopent-2-en-1-one (CAS No. 28790-86-5), a substituted cyclopentenone with intriguing properties and a history rooted in natural product chemistry. This document delves into the initial discovery of this molecule in nature, its chemical properties, and a detailed exploration of its synthetic methodologies. Particular emphasis is placed on the scientific rationale behind the synthetic strategies, offering insights for researchers in organic synthesis, natural product chemistry, and the development of novel chemical entities.

Introduction: The Intrigue of Substituted Cyclopentenones

The cyclopentenone ring system is a privileged scaffold in organic chemistry, forming the core of numerous natural products with significant biological activities, including prostaglandins, jasmones, and certain antibiotics.[1] The arrangement of a ketone and an alkene within a five-membered ring imparts unique reactivity, making cyclopentenones versatile building blocks for the synthesis of complex molecular architectures.[2] The introduction of alkyl substituents, such as in 2,3,4-trimethylcyclopent-2-en-1-one, further modulates the steric and electronic properties of the ring, influencing its reactivity and potential applications. While many cyclopentenone derivatives are valued for their organoleptic properties in the fragrance and flavor industries, the specific profile of 2,3,4-trimethylcyclopent-2-en-1-one presents a more nuanced case, warranting a deeper investigation into its discovery and synthesis.[3][4]

Discovery and Natural Occurrence

The discovery of 2,3,4-trimethylcyclopent-2-en-1-one is a testament to the importance of natural product chemistry in identifying novel chemical structures. This compound was first identified as a volatile constituent of the essential oil extracted from the roots of Jatropha ribifolia, a plant belonging to the Euphorbiaceae family.[5] The identification was made possible through the use of advanced analytical techniques, specifically headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[5] This discovery underscores the rich chemical diversity found in the plant kingdom and highlights the role of sophisticated analytical methods in uncovering new molecules.

The essential oil of Jatropha species is a complex mixture of terpenes, fatty acids, and other volatile organic compounds.[6][7][8][9][10] The presence of 2,3,4-trimethylcyclopent-2-en-1-one within this intricate matrix showcases a biosynthetic pathway capable of producing this specific substitution pattern on a cyclopentenone core.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,3,4-trimethylcyclopent-2-en-1-one is essential for its synthesis, purification, and characterization.

| Property | Value | Source |

| CAS Number | 28790-86-5 | [11][12] |

| Molecular Formula | C₈H₁₂O | [11][13] |

| Molecular Weight | 124.18 g/mol | [11][13] |

| IUPAC Name | 2,3,4-trimethylcyclopent-2-en-1-one | [11] |

| Appearance | Not definitively reported, likely a liquid | |

| Solubility | Estimated water solubility: 1229 mg/L @ 25 °C | [12] |

Spectroscopic Data: The identity and purity of 2,3,4-trimethylcyclopent-2-en-1-one are confirmed through various spectroscopic techniques. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum (electron ionization) for this compound, which serves as a crucial tool for its identification in complex mixtures.[13]

Synthesis of 2,3,4-Trimethylcyclopent-2-en-1-one: A Detailed Exploration

The synthesis of polysubstituted cyclopentenones is a significant area of research in organic chemistry, with various methodologies developed to construct this valuable ring system.[6] The synthesis of 2,3,4-trimethylcyclopent-2-en-1-one has been reported in the scientific literature, with a key multi-step approach outlined by Motoyoshiya, Yazaki, and Hayashi in 1991.[14]

The Motoyoshiya-Yazaki-Hayashi Synthesis (1991)

This synthetic route provides a foundational method for the preparation of 2,3,4-trimethylcyclopent-2-en-1-one. The synthesis proceeds in two main stages, starting from [(E)-3-Methyl-2-oxo-3-pentenyl]phosphonic acid dimethyl ester.[14]

Step 1: Michael Addition

The first step involves a Michael addition reaction. The specific details of the reactants and conditions from the original publication are crucial for successful replication. This step is designed to create the carbon skeleton necessary for the subsequent cyclization. A likely approach would involve the conjugate addition of a methyl nucleophile to an appropriate α,β-unsaturated carbonyl compound.

Step 2: Intramolecular Aldol Condensation and Dehydration

The second key step is an acid-catalyzed intramolecular aldol condensation followed by dehydration.[14] This reaction facilitates the formation of the five-membered ring and the introduction of the double bond, yielding the final 2,3,4-trimethylcyclopent-2-en-1-one product. The use of concentrated sulfuric acid at an elevated temperature (60 °C) drives the cyclization and subsequent elimination of water.[14]

Experimental Protocol (Based on available data):

-

Step 1: The initial Michael addition is reported to proceed with a 40% yield using potassium carbonate in water.[14]

-

Step 2: The subsequent cyclization and dehydration step is carried out in the presence of concentrated sulfuric acid for 6 hours at 60 °C, affording the final product with a 61% yield.[14]

Causality in Experimental Choices: The choice of a strong acid catalyst in the second step is critical for promoting both the intramolecular aldol reaction and the subsequent dehydration to form the thermodynamically stable α,β-unsaturated ketone. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition.

Workflow Diagram:

Caption: Synthetic workflow for 2,3,4-trimethylcyclopent-2-en-1-one.

Alternative and Modern Synthetic Approaches

While the Motoyoshiya-Yazaki-Hayashi synthesis provides a viable route, modern organic synthesis offers a plethora of methods for constructing substituted cyclopentenones that could potentially be adapted for the synthesis of 2,3,4-trimethylcyclopent-2-en-1-one. These include:

-

Nazarov Cyclization: This powerful electrocyclic ring-closing reaction of divinyl ketones is a cornerstone of cyclopentenone synthesis.[2] A suitably substituted divinyl ketone precursor could, under acidic conditions, cyclize to form the desired trimethylated product.

-

Pauson-Khand Reaction: This cobalt- or rhodium-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide is another highly effective method for constructing cyclopentenone rings.[6]

-

Intramolecular Aldol Reactions of 1,4-Diketones: The synthesis and subsequent cyclization of a 2,3,4-trimethyl-substituted 1,4-diketone would be a direct route to the target molecule.

The choice of a particular synthetic strategy would depend on the availability of starting materials, desired stereochemical control (if applicable), and overall efficiency.

Organoleptic Properties and Potential Applications

The sensory properties of substituted cyclopentenones are of significant interest, particularly in the fragrance and flavor industries. For instance, methyl cyclopentenolone is known for its sweet, caramel-like aroma.[3][4] However, the organoleptic profile of 2,3,4-trimethylcyclopent-2-en-1-one is not well-defined in the literature. One source indicates that it is "not for fragrance use," which may suggest it lacks desirable odor characteristics or has not been fully evaluated for this purpose.[12]

Conversely, other trimethyl-substituted cyclopentane derivatives have been patented for their fragrance properties, often possessing sandalwood-like notes.[3] This discrepancy highlights the need for further investigation into the specific scent profile of 2,3,4-trimethylcyclopent-2-en-1-one. Its potential applications could extend beyond fragrances and flavors into areas such as:

-

Pharmaceutical Intermediates: The cyclopentenone scaffold is present in many biologically active molecules. This compound could serve as a starting material for the synthesis of novel drug candidates.[15]

-

Fine Chemical Synthesis: As a functionalized building block, it can be utilized in the synthesis of more complex chemical structures.

Conclusion

2,3,4-Trimethylcyclopent-2-en-1-one stands as an interesting molecule at the intersection of natural product chemistry and synthetic organic chemistry. Its discovery in the essential oil of Jatropha ribifolia provides a natural benchmark and a fascinating glimpse into biosynthetic pathways. The synthetic route established by Motoyoshiya and colleagues offers a practical method for its preparation, while the broader field of cyclopentenone synthesis presents numerous alternative strategies for future exploration. While its application in the fragrance industry remains to be fully elucidated, its potential as a versatile chemical intermediate in pharmaceutical and fine chemical synthesis is undeniable. This guide serves as a foundational resource for researchers seeking to understand and utilize this unique trimethyl-substituted cyclopentenone.

References

-

The Good Scents Company. (n.d.). 2,3,4-trimethyl-2-cyclopenten-1-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34335, 2,3,4-Trimethyl-2-cyclopenten-1-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclopentenone. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Cyclopenten-1-one, 2,3,4-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). BRPI0717878B1 - 2,2,3-trimethylcyclopentane derivatives, fragrance composition, use thereof and methods of manufacturing said composition and for enhancing, enhancing or modifying the fragrance of a fragrance composition or fragrance application.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of Methyl Cyclopentenolone: Beyond Sweetness. Retrieved from [Link]

- da Silva, J. P., et al. (2013). Assessment of Volatile Chemical Composition of the Essential Oil of Jatropha ribifolia (Pohl) Baill by HS-SPME-GC-MS Using Different Fibers. The Scientific World Journal, 2013, 352606.

- Google Patents. (n.d.). ES458244A1 - 3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol compound and perfume compositions.

- Google Patents. (n.d.). DE2729121C3 - Use of cyclopentane derivatives as fragrances and new cyclopentane derivatives.

- Al-Massarani, S. M., et al. (2017). Chemical composition and biological activity of the essential oil from the root of Jatropha pelargoniifolia Courb. native to Saudi Arabia. Saudi Pharmaceutical Journal, 25(8), 1164-1170.

-

Pharmaffiliates. (n.d.). 2,3,4-Trimethyl-2-cyclopentenone. Retrieved from [Link]

- da Silva, J. P., et al. (2013). Assessment of Volatile Chemical Composition of the Essential Oil of Jatropha Ribifolia (Pohl) Baill by HS-SPME-GC-MS Using Different Fibers. PubMed, 24371539.

- de la Torre, B. G., et al. (2019). Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. Molecules, 24(18), 3349.

- Google Patents. (n.d.). EP1609846B1 - Use of 3-(Methoxymethyl)-2-pentylcyclopenta derivatives in perfume compositions.

- Google Patents. (n.d.). EP0118809B1 - Composition essentially consisting of trans-1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol, utilization of same and process for its preparation; cycloaliphatic ketone and alcohol intermediates.

- El-Shemy, H. A., et al. (2019). Essential Oil Composition from Seedlings of Jatropha curcas L.

- Zhang, Y., et al. (2024).

- El-Hawary, S. S., et al. (2020). GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities. Molecules, 25(23), 5727.

-

ResearchGate. (n.d.). High yield "one-pot" synthesis of 2-hydroxy-3-methylcyclopent-2-en-1-one and related compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]

Sources

- 1. DE2729121C3 - Use of cyclopentane derivatives as fragrances and new cyclopentane derivatives - Google Patents [patents.google.com]

- 2. Cyclopentenone - Wikipedia [en.wikipedia.org]

- 3. BRPI0717878B1 - 2,2,3-trimethylcyclopentane derivatives, fragrance composition, use thereof and methods of manufacturing said composition and for enhancing, enhancing or modifying the fragrance of a fragrance composition or fragrance application - Google Patents [patents.google.com]

- 4. Substituted α-Alkylidene Cyclopentenones via the Intramolecular Reaction of Vinyl Cations with Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of Volatile Chemical Composition of the Essential Oil of Jatropha ribifolia (Pohl) Baill by HS-SPME-GC-MS Using Different Fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclopentenone synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemical composition and biological activity of the essential oil from the root of Jatropha pelargoniifolia Courb. native to Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 2,3,4-trimethyl-2-cyclopenten-1-one, 28790-86-5 [thegoodscentscompany.com]

- 13. 2-Cyclopenten-1-one, 2,3,4-trimethyl- [webbook.nist.gov]

- 14. 2,3,4-trimethylcyclopent-2-en-1-one synthesis - chemicalbook [chemicalbook.com]

- 15. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2,3,4-Trimethylcyclopent-2-en-1-one in Maillard Reaction Systems

The following technical guide details the role, formation, and analysis of 2,3,4-Trimethylcyclopent-2-en-1-one within Maillard reaction systems.

Content Type: Technical Guide | Audience: Researchers, Flavor Chemists, Drug Development Professionals

Executive Summary: Chemical Identity & Significance

2,3,4-Trimethylcyclopent-2-en-1-one (CAS: 28790-86-5) is a specific alkyl-substituted cyclopentenone distinct from its more famous hydroxy-substituted analog, Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one). While Cyclotene provides the characteristic "maple/caramel" note, the trimethyl variant contributes a sharper, "burnt," "spicy," and "coffee-like" complexity to roasted profiles.

It is a key marker of advanced Maillard reaction stages and thermal degradation , predominantly identified in:

-

Roasted Coffee: A significant component of the volatile fraction in espresso and spent coffee grounds.

-

Tobacco Processing: Formed during the aging and fermentation of leaves, often enhanced by microbial activity (e.g., Bacillus velezensis).[1]

-

Thermal Model Systems: Generated via the condensation of small carbonyl fragments produced during sugar fragmentation.

| Property | Specification |

| IUPAC Name | 2,3,4-Trimethylcyclopent-2-en-1-one |

| CAS Number | 28790-86-5 |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| Sensory Descriptors | Sweet, Burnt, Spicy, Coffee, Bread-like, Licorice |

| Key Occurrence | Roasted Coffee (Arabica/Robusta), Tobacco, Cocoa |

Mechanistic Pathways: Formation in Maillard Systems